
N-(2-tert-butylphenyl)-2,5-dichlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-tert-butylphenyl)-2,5-dichlorobenzamide, commonly known as BBA, is a synthetic compound that has been extensively used in scientific research due to its ability to selectively inhibit the activity of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel that is predominantly expressed in sensory neurons and plays a crucial role in nociception, inflammation, and other physiological processes. BBA has been found to be a potent and selective inhibitor of TRPA1, making it an important tool for studying the role of TRPA1 in various biological processes.
Mécanisme D'action
BBA selectively inhibits the activity of N-(2-tert-butylphenyl)-2,5-dichlorobenzamide by binding to a specific site on the channel. This compound is a non-selective cation channel that is activated by a variety of stimuli, including cold temperature, mechanical stress, and various chemical irritants. BBA inhibits the activity of this compound by binding to a specific site on the channel, thereby preventing its activation by various stimuli.
Biochemical and Physiological Effects:
BBA has been found to have a number of biochemical and physiological effects. BBA has been found to inhibit the release of pro-inflammatory cytokines and chemokines in various cell types, suggesting that it may have anti-inflammatory effects. BBA has also been found to inhibit the proliferation and migration of cancer cells, suggesting that it may have anti-cancer effects. BBA has also been found to have analgesic effects in various pain models, suggesting that it may be useful in the treatment of pain.
Avantages Et Limitations Des Expériences En Laboratoire
BBA has a number of advantages for lab experiments. BBA is a potent and selective inhibitor of N-(2-tert-butylphenyl)-2,5-dichlorobenzamide, making it an important tool for studying the role of this compound in various biological processes. BBA is also relatively easy to synthesize and purify, making it readily available for scientific research. However, BBA has some limitations for lab experiments. BBA has been found to have some off-target effects, including inhibition of other ion channels, which may complicate the interpretation of experimental results. BBA is also relatively expensive compared to other this compound inhibitors, which may limit its use in some experiments.
Orientations Futures
There are a number of future directions for the study of BBA and N-(2-tert-butylphenyl)-2,5-dichlorobenzamide. One future direction is the development of more potent and selective this compound inhibitors that do not have off-target effects. Another future direction is the study of the role of this compound in various disease models, including chronic pain, inflammation, and cancer. Finally, the development of this compound inhibitors as potential therapeutics for various diseases is an important future direction for research.
Méthodes De Synthèse
The synthesis of BBA involves the reaction of 2,5-dichlorobenzoyl chloride with 2-tert-butylaniline in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure BBA.
Applications De Recherche Scientifique
BBA has been extensively used in scientific research to study the role of N-(2-tert-butylphenyl)-2,5-dichlorobenzamide in various biological processes. This compound has been implicated in pain, inflammation, and other physiological processes, and BBA has been found to be a potent and selective inhibitor of this compound. BBA has been used to study the role of this compound in nociception, inflammation, and other physiological processes. BBA has also been used to study the role of this compound in various disease models, including asthma, chronic obstructive pulmonary disease, and cancer.
Propriétés
IUPAC Name |
N-(2-tert-butylphenyl)-2,5-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO/c1-17(2,3)13-6-4-5-7-15(13)20-16(21)12-10-11(18)8-9-14(12)19/h4-10H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHLODIGQAUAHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
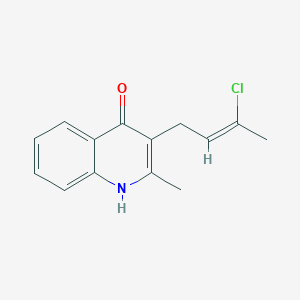
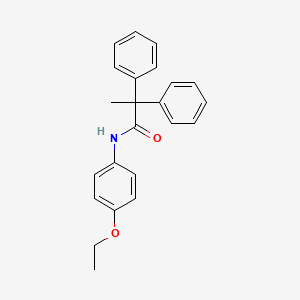
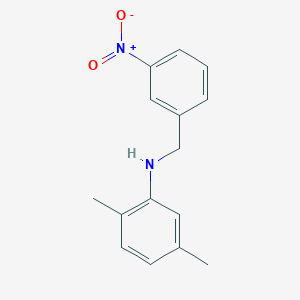
![1-methyl-N-[2-(phenylthio)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5850245.png)
![2-{[4-(difluoromethyl)-6-phenylpyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one oxime](/img/structure/B5850247.png)
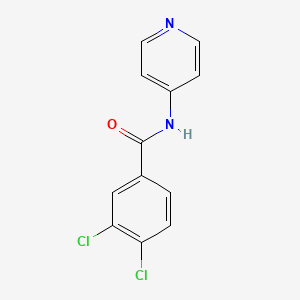

![benzyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5850263.png)
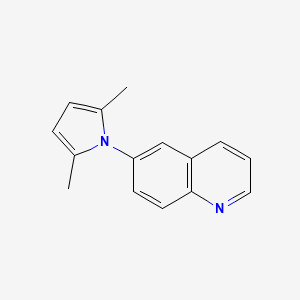
![N-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)carbonothioyl]benzamide](/img/structure/B5850277.png)
![17-[(2-chlorobenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5850302.png)
![1-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B5850308.png)
![4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5850311.png)
![2-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)-6-nitrophenol](/img/structure/B5850325.png)
